3-Fluoro-4-nitrophenyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

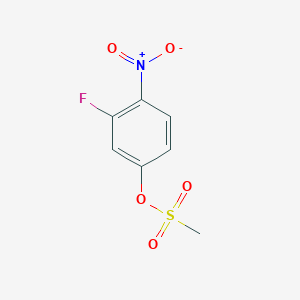

3-Fluoro-4-nitrophenyl methanesulfonate is a chemical compound with the molecular formula C7H6FNO5S . It has a molecular weight of 235.19 . This compound is used in various chemical reactions and has applications in the field of materials chemistry .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrophenyl methanesulfonate consists of a benzene ring substituted with a fluoro group at the 3rd position, a nitro group at the 4th position, and a methanesulfonate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrophenyl methanesulfonate has a molecular weight of 235.19 . The compound is typically stored in a refrigerated environment .Scientific Research Applications

Enantioselective Synthesis

3-Fluoro-4-nitrophenyl methanesulfonate is involved in the enantioselective synthesis of fluorinated derivatives. The organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is facilitated by secondary amines, producing fluorinated derivatives with good yields and excellent enantioselectivities (Kamlar et al., 2010).

Catalytic Reactions

It also plays a role in asymmetric conjugate addition reactions. For instance, the conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts highlights its importance in producing chiral organofluorine compounds, which are significant in various fields like biochemistry and material science (Moon & Kim, 2012).

Synthesis of Vinyl Fluorides

Another application is in the synthesis of vinyl fluorides. The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, derived from fluoromethyl phenyl sulfone, undergoes the Horner-Wittig reaction to yield α-fluoro-α,β-unsaturated sulfones. This provides a method for producing vinyl fluorides, where the fluorine source can vary (McCarthy et al., 1990).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds related to 3-Fluoro-4-nitrophenyl methanesulfonate, such as the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insights into its chemical behavior and potential applications in various fields (Binkowska et al., 2001).

Safety and Hazards

Future Directions

The versatile applications of similar compounds, such as 4-fluoro-3-nitrophenyl azide, in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics have been highlighted . This suggests potential future directions for the use of 3-Fluoro-4-nitrophenyl methanesulfonate in similar applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, plays a significant role in the synthesis of various organic compounds .

Result of Action

In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

(3-fluoro-4-nitrophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPALWRYCGGBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)